molecular formula C19H20BrFN2O B5213350 1-{4-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone

1-{4-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone

Cat. No. B5213350
M. Wt: 391.3 g/mol
InChI Key: OJNIDFLTCLUVSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone, commonly known as BFE, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BFE belongs to the class of phenylpiperazine derivatives and has been synthesized using various methods.

Mechanism of Action

BFE acts as an SSRI by inhibiting the reuptake of serotonin, a neurotransmitter that regulates mood, in the brain. BFE also acts as a 5-HT1A receptor agonist, which enhances the release of serotonin in the brain, leading to an increase in its concentration. The activation of 5-HT1A receptors has been associated with anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
BFE has been shown to have several biochemical and physiological effects. Studies have shown that BFE increases the levels of serotonin and its metabolites in the brain, leading to an increase in serotonin signaling. BFE has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuroplasticity and neuronal survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BFE in lab experiments is its selectivity towards serotonin reuptake inhibition and 5-HT1A receptor activation. BFE has been shown to have minimal affinity for other receptors, reducing the risk of off-target effects. However, one of the limitations of using BFE in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

Several future directions for research on BFE include investigating its potential therapeutic applications in other disorders such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Further research is needed to understand the long-term effects of BFE on the brain and its potential for abuse. Additionally, research on the pharmacokinetics and pharmacodynamics of BFE is needed to optimize its therapeutic potential.

Synthesis Methods

BFE can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling reaction. The most common method used for the synthesis of BFE is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromo-3-fluorobenzylboronic acid with 1-(4-chlorophenyl)piperazine in the presence of palladium catalyst and base.

Scientific Research Applications

BFE has been extensively studied for its potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. BFE is known to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. Studies have shown that BFE has antidepressant, anxiolytic, and antipsychotic effects, making it a potential candidate for the treatment of these disorders.

properties

IUPAC Name

1-[4-[4-[(3-bromo-4-fluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrFN2O/c1-14(24)16-3-5-17(6-4-16)23-10-8-22(9-11-23)13-15-2-7-19(21)18(20)12-15/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNIDFLTCLUVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.